molecular formula C19H18FN3O3 B15101892 N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide

Cat. No.: B15101892
M. Wt: 355.4 g/mol
InChI Key: PQDSZPCLMNMAAP-UHFFFAOYSA-N
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Description

N-[5-(Acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is an acetamide derivative featuring a 6-fluoro-substituted indole core linked to a phenyl ring substituted with acetylamino and methoxy groups. The molecular formula is C₁₉H₁₈FN₃O₃, with an average molecular mass of 355.36 g/mol. The compound’s structure combines a hydrogen-bond-donating acetylamino group and an electron-donating methoxy group on the phenyl ring, while the 6-fluoro substituent on the indole moiety may enhance metabolic stability and target binding .

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(6-fluoroindol-1-yl)acetamide

InChI

InChI=1S/C19H18FN3O3/c1-12(24)21-15-5-6-18(26-2)16(10-15)22-19(25)11-23-8-7-13-3-4-14(20)9-17(13)23/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

PQDSZPCLMNMAAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial agent, with studies indicating its effectiveness against certain strains of bacteria . In medicine, it is being explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent . Additionally, its unique chemical structure makes it a valuable compound for studying molecular interactions and mechanisms of action.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the desired therapeutic effects . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied. Further research is needed to fully elucidate the detailed mechanism of action of this compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s pharmacological profile is influenced by its substituents, which are compared below with key analogs (Table 1):

Table 1: Structural and Functional Comparison with Analogous Compounds
Compound Name/ID Key Substituents Molecular Weight (g/mol) Reported Activity Source
Target Compound 6-fluoroindol-1-yl, 5-acetylamino-2-methoxyphenyl 355.36 Not explicitly reported; inferred from analogs N/A
10j () 3-Chloro-4-fluorophenyl, 4-chlorobenzoyl ~500* Anticancer (Bcl-2/Mcl-1 inhibition); IC₅₀ not specified
4f () 6-fluoroindol-7-yl, trifluoroacetyl ~450* Antimalarial (pLDH assay); 79% yield
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38, ) Quinazoline sulfonyl, 4-methoxyphenyl ~450* IC₅₀ < 10 µM against HCT-1, SF268, and MCF-7 cells
1h () Furoquinolinone, dimethylaminoethyl ~350* IC₅₀ = 14.45 µM (P388), 20.54 µM (A549)
2-(6-Chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide () 6-chloroindol-1-yl, 2,5-dimethoxyphenyl 344.79 Not reported; structural analog

*Estimated based on structural similarity.

Key Observations:
  • Fluoro vs.
  • Acetylamino Group: The 5-acetylamino substituent on the phenyl ring could facilitate hydrogen bonding in biological targets, a feature absent in ’s nitro- or pyridyl-substituted analogs (e.g., 10l, 10m) .
  • Methoxy Positioning : The 2-methoxy group on the phenyl ring may increase lipophilicity compared to ’s 4-methoxyphenyl derivatives, altering membrane permeability .

Pharmacological Activity Trends

  • Anticancer Potential: and highlight that electron-withdrawing groups (e.g., nitro in 10l) or heterocyclic extensions (e.g., quinazoline sulfonyl in 38) correlate with improved cytotoxicity. The target compound’s fluoro and acetylamino groups may similarly enhance DNA intercalation or kinase inhibition .
  • Synthetic Accessibility : The target’s indol-1-yl acetamide scaffold is synthetically tractable via methods similar to ’s trifluoroacetylation (72–79% yields) .

Physicochemical Properties

  • Solubility: The methoxy and acetylamino groups likely improve water solubility compared to ’s chlorophenyl derivatives (e.g., 10j, 10k) .
  • Melting Points : While the target’s melting point is unreported, analogs like 10j (192–194°C) and 10l (190–191°C) suggest a range of 180–200°C for the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the indole core followed by coupling with the substituted phenylacetamide moiety. Key steps include:

  • Indole Activation : Introduce the fluoro substituent at the 6-position via electrophilic substitution or halogen exchange reactions.
  • Acetamide Coupling : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane under controlled temperatures (273–298 K) to link the indole and phenylacetamide groups .
  • Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), reaction time (3–24 hours), and stoichiometric ratios (1:1.2 molar excess of coupling agents) to improve yields, as demonstrated in analogous indole-acetamide syntheses (e.g., 8–17% yields in ).

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Resolve aromatic protons (e.g., indole H-1, methoxy groups) and confirm substitution patterns. For example, methoxy protons typically appear as singlets at δ 3.8–4.0 ppm, while fluoro-substituted indole protons show deshielding .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ ion with <2 ppm error) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., R₂²(10) dimer motifs observed in related acetamides) .

Q. What purification techniques are recommended post-synthesis?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate unreacted intermediates.
  • Recrystallization : Employ ethanol-water mixtures to isolate high-purity crystals, as demonstrated for structurally similar compounds with melting points 153–194°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different cell lines?

  • Methodological Answer :

  • Dose-Response Assays : Establish IC₅₀ values in multiple cell lines (e.g., MCF-7, HeLa) to identify cell-specific sensitivities. For example, showed Bcl-2/Mcl-1 inhibition variability (IC₅₀: 0.5–5 µM) depending on substituent electronic effects.
  • Assay Validation : Control for factors like serum concentration (e.g., 10% FBS vs. serum-free conditions) and incubation time (24–72 hours) to minimize variability .
  • Mechanistic Profiling : Use siRNA knockdowns to confirm target specificity (e.g., Bcl-2 vs. Mcl-1 pathways) .

Q. What computational methods predict the binding affinity of this compound to Bcl-2/Mcl-1 proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions between the indole-fluorophenyl moiety and BH3 domains (e.g., PDB ID: 2W3L). Focus on hydrophobic pockets and hydrogen bonds with Asp108 (Bcl-2) or Arg263 (Mcl-1) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .

Q. How does the electronic environment of substituents (e.g., fluoro, methoxy) affect the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Hammett Analysis : Correlate σₚ values of substituents (e.g., -F: σₚ=0.06, -OCH₃: σₚ=-0.27) with reaction rates in nucleophilic acyl substitutions or biological activity trends .
  • DFT Calculations : Compute frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic attack or redox activity. used MESP maps to identify electron-deficient regions in chlorophenyl-acetamides .

Q. What strategies can improve the solubility and bioavailability of this compound?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve plasma half-life, as tested for related indole derivatives .
  • Co-crystallization : Use co-formers like succinic acid to modify crystal lattice energy and dissolution rates .

Data Contradiction Analysis

  • Example : Discrepancies in IC₅₀ values for Bcl-2 inhibition may arise from:
    • Assay Interference : Fluoro groups may quench fluorescent dyes (e.g., FITC-Annexin V), leading to false positives. Validate with orthogonal assays like Western blotting .
    • Metabolic Stability : Variability in CYP450-mediated degradation across cell lines (e.g., higher CYP3A4 activity in HepG2 vs. MCF-7) .

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